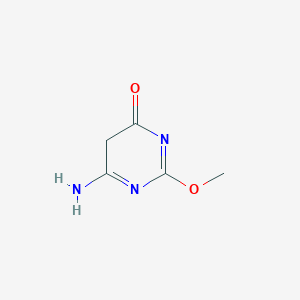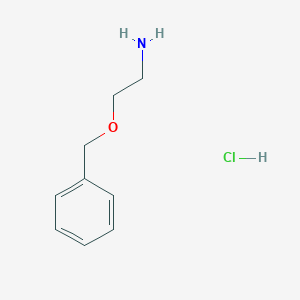![molecular formula C8H4F3N3 B051264 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 115652-65-8](/img/structure/B51264.png)
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is a pyridopyrazine derivative that possesses a trifluoromethyl group at the 2-position. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug design.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects through the modulation of various cellular pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of cancer and viral infections.
Biochemische Und Physiologische Effekte
Studies have demonstrated that 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. The compound has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of autoimmune disorders. Additionally, it has been reported to exhibit low toxicity and high metabolic stability, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine in lab experiments include its high potency, low toxicity, and metabolic stability. However, the limitations of the compound include its relatively complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine. These include:
1. Further investigation of the compound's mechanism of action and cellular targets.
2. Development of more efficient and scalable synthesis methods for the compound.
3. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties in animal models.
4. Investigation of the compound's potential applications in combination therapy with other drugs.
5. Exploration of the compound's potential applications in the treatment of other diseases, such as neurological disorders and cardiovascular diseases.
Conclusion
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. The compound possesses a trifluoromethyl group at the 2-position, which enhances its lipophilicity and metabolic stability. Studies have demonstrated that the compound exhibits a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. There are several future directions for the research and development of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine, which may lead to the discovery of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine involves the reaction of 2-chloropyrido[2,3-b]pyrazine with trifluoromethyl lithium in the presence of a palladium catalyst. This reaction is carried out under an inert atmosphere at elevated temperatures and yields the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine has been extensively studied for its potential applications in drug discovery. The compound has been shown to exhibit a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. It has also been investigated as a potential candidate for the treatment of various diseases, such as cancer, viral infections, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
115652-65-8 |
|---|---|
Produktname |
2-(Trifluoromethyl)pyrido[2,3-b]pyrazine |
Molekularformel |
C8H4F3N3 |
Molekulargewicht |
199.13 g/mol |
IUPAC-Name |
2-(trifluoromethyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H4F3N3/c9-8(10,11)6-4-13-7-5(14-6)2-1-3-12-7/h1-4H |
InChI-Schlüssel |
WJVCUGNSRAKHQG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2N=C1)C(F)(F)F |
Kanonische SMILES |
C1=CC2=NC(=CN=C2N=C1)C(F)(F)F |
Synonyme |
Pyrido[2,3-b]pyrazine, 2-(trifluoromethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)
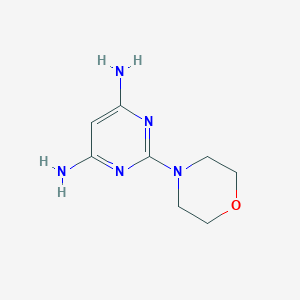
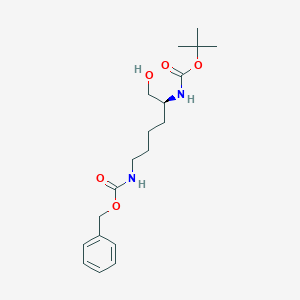

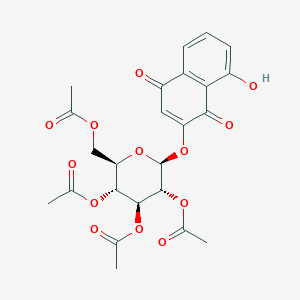
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)

![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)

